molecular formula C19H19Cl2N3OS B11469964 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B11469964
M. Wt: 408.3 g/mol
InChI Key: DTSYMEQZJAIYBH-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chlorobenzyl and chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic or basic conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated benzyl and phenyl halides.

    Urea Formation: The final step involves the reaction of the intermediate thiazole derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)-3-(3-chlorophenyl)urea: Lacks the thiazole ring, which may affect its biological activity.

    1-(2-Chlorobenzyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Lacks the chlorophenyl group, which may influence its reactivity and applications.

Uniqueness

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to the presence of both chlorobenzyl and chlorophenyl groups along with the thiazole ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19Cl2N3OS

Molecular Weight

408.3 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C19H19Cl2N3OS/c1-19(2)12-22-18(26-19)24(11-13-6-3-4-9-16(13)21)17(25)23-15-8-5-7-14(20)10-15/h3-10H,11-12H2,1-2H3,(H,23,25)

InChI Key

DTSYMEQZJAIYBH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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